1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one - 379238-57-0

1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one

Catalog Number: EVT-3083648
CAS Number: 379238-57-0
Molecular Formula: C19H22Cl2N2O
Molecular Weight: 365.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[1-(3,4-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone is a synthetic organic compound that has emerged as a valuable tool in scientific research, particularly in the field of neuroscience. It is classified as a small molecule inhibitor of ubiquitin-specific protease 14 (USP14). [] USP14 is a deubiquitinating enzyme associated with the proteasome, a cellular machinery responsible for degrading proteins. [] By inhibiting USP14, this compound enhances proteasome activity, playing a crucial role in studying protein degradation pathways and their implications in various biological processes. []

Chemical Reactions Analysis

The available literature primarily focuses on the biological activity of 1-[1-(3,4-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone as a USP14 inhibitor. [] Detailed analysis of its chemical reactivity and participation in specific chemical reactions is not provided. Further research is needed to explore its potential for undergoing chemical transformations and the resulting products.

Mechanism of Action

1-[1-(3,4-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone acts as a specific inhibitor of USP14. [] USP14 negatively regulates proteasome activity by removing ubiquitin tags from proteins targeted for degradation. [] By inhibiting USP14, this compound enhances proteasome function, leading to increased degradation of ubiquitinated proteins. [] This mechanism of action makes it a valuable tool for investigating the role of proteasome activity in various cellular processes and disease models.

Applications

The primary application of 1-[1-(3,4-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone in scientific research is as a tool to study the effects of enhanced proteasome activity. One notable example is its use in investigating the neuroprotective potential of enhanced protein degradation in a mouse model of focal cerebral ischemic stroke. [] Treatment with this compound in the stroke model resulted in:

  • Attenuated neuronal injury: This was reflected by an increased survival rate, reduced infarct volume, and decreased neuronal loss in treated mice compared to control mice. []
  • Reduced protein aggregates: The compound effectively decreased the accumulation of misfolded proteins, indicating improved protein homeostasis. []
  • Enhanced proteasome functionality: Treatment led to improved proteasome activity, highlighting its role in mitigating stroke-induced damage. []

N-(3,4-dibenzoyl-2,5-dimethylpyrrol-1-yl)-benzamide

  • Compound Description: N-(3,4-dibenzoyl-2,5-dimethylpyrrol-1-yl)-benzamide is a pentasubstituted pyrrole derivative. It can be prepared efficiently in one step using Mn(OAc)3⋅2H2O or Mn(OAc)2⋅4H2O under atmospheric conditions.

N-[{4-(3-trifluoromethylphenyl)piperazin-1-yl}propyl]-3-benzhydrylpyrrolidine-2,5-dione monohydrochloride (11)

  • Compound Description: This compound is a pyrrolidine-2,5-dione derivative that exhibited promising anticonvulsant activity in mice, with an ED50 value of 75.9 mg kg−1 in the maximal electroshock seizure (MES) test. Further investigation revealed that this compound likely exerts its anticonvulsant effect by blocking sodium channels (site 2).

N-[{4-(3,4-dichlorophenyl)piperazin-1-yl}ethyl]-3-methylpyrrolidine-2,5-dione monohydrochloride (18)

  • Compound Description: Similar to compound 11, this is another pyrrolidine-2,5-dione derivative exhibiting significant anticonvulsant activity in mice. It showed ED50 values of 88.2 mg kg−1 in the MES test and 65.7 kg mg−1 in the subcutaneous pentylenetetrazole (scPTZ) test. This compound likely blocks both sodium (site 2) and L-type calcium channels to achieve its anticonvulsant effects.

(+/-)-1'-[4-(N-benzoyl-N-methylamino)-3- (3,4-dichlorophenyl)butyl]spiro[benzo[c]thiophene-1(3H), 4'-piperidine] 2-oxide (58, YM-38336)

  • Compound Description: This spiro-substituted piperidine derivative was identified as a potent neurokinin NK2 receptor antagonist, exhibiting an IC50 value of 8.9 nM in binding assays. It also effectively inhibited bronchoconstriction in guinea pigs induced by [β-Ala8]-NKA(4-10), with an ID50 value of 20 µg/kg (i.v.).

4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde

  • Compound Description: This 1,2,3-triazole derivative was synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and exhibited anticancer activity, particularly against Caco-2 cancer cell lines with an IC50 value of 16.63 ± 0.27 μM after 48 h. It also showed DNA intercalation and bovine serum albumin (BSA) binding activity.

Dimethyl (1,2-dihydro-1-methoxy-6H-pyrrolo[3,4-d]pyridazin-2-yl)fumarate

  • Compound Description: This compound is an intermediate formed during the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate. It is unstable in the presence of water and undergoes ring-cleavage to form 4,5-diaza-6-pyrrol-3-ylhexa-3,5-dienoates.

4,5-diaza-6-pyrrol-3-ylhexa-3,5-dienoates

  • Compound Description: These compounds are formed through a ring-cleavage reaction of dimethyl (1,2-dihydro-1-methoxy-6H-pyrrolo[3,4-d]pyridazin-2-yl)fumarates in the presence of water.

Cannabidiol (CBD)

  • Compound Description: Cannabidiol (CBD) is a nonpsychoactive cannabinoid compound found in marijuana. It has shown promising antitumor activity against U87 and U373 human glioma cell lines both in vitro and in vivo.

N-[(1S)-endo-1,3,3-trimethylbicyclo[2,2,1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528; SR2)

  • Compound Description: This compound is a CB2 receptor antagonist used to study the antiproliferative effects of CBD on glioma cell lines.

1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides

  • Compound Description: This class of compounds was investigated for their cannabinoid hCB1 and hCB2 receptor affinity. Within this series, derivatives bearing 2,4-dichlorophenyl or 2,4-difluorophenyl groups at position 1 and a 2,5-dimethylpyrrole moiety at position 5 of the pyrazole nucleus generally showed higher selectivity for hCB1.

1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide (AM-281)

  • Compound Description: This compound is a cannabinoid receptor antagonist used in studies investigating the effect of CP55,940, a CB1/CB2 cannabinoid receptor agonist, on intracellular free Ca2+ levels.

2-(3,4-dichlorophenyl)-6-(3-(piperidin-1-yl)propoxy)pyridazin-3(2H)-one (compound 54)

  • Compound Description: This 6-hydroxypyridazinone derivative was found to be a potent σ1 receptor ligand with high affinity (Ki σ1 = 1.4 nM) and excellent selectivity over σ2 and other CNS targets. It exhibited dose-dependent antiallodynic properties in animal models of neuropathic pain.

Methyl 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl) acetate (3,4-CTMP)

  • Compound Description: 3,4-CTMP is a methylphenidate-derived new psychoactive substance (NPS). Its in vitro and in vivo metabolites have been identified using ultra-high performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS). The primary metabolic pathway of 3,4-CTMP involved hydrolysis of the methyl ester, resulting in the corresponding carboxy metabolite.

(2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol monohydrochloride (Wf-516)

  • Compound Description: This novel investigational antidepressant possesses high affinity for both the serotonin transporter (5-HTT) and the serotonin 1A (5-HT1A) receptor. Wf-516 has been found to exhibit rapid therapeutic effects. Interestingly, it displays a preference for binding to presynaptic 5-HT1A receptors over postsynaptic ones, a characteristic potentially contributing to its fast-acting nature.

(S)-(N)-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl)propyl)-4-phenylpiperidin-4-yl)-N-methylacetamide (SR142801; Osanetant)

  • Compound Description: SR142801 (osanetant) is a potent and selective non-peptide antagonist for the neurokinin-3 (NK-3) receptor. Clinical trials suggest its potential use in treating schizophrenia symptoms. It interacts with the transmembrane domains of the human NK-3 receptor, with crucial binding determinants identified through site-directed mutagenesis.

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5)

  • Compound Description: This compound is a potent and reversible inhibitor of endothelial lipase (EL), with an IC50 of 61 nM. It also exhibits selectivity for EL over lipoprotein lipase (LPL) but is not selective versus hepatic lipase (HL).

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a)

  • Compound Description: This compound, structurally related to compound 5, is a potent EL inhibitor (EL IC50 = 41 nM) with selectivity over LPL but not over HL.

N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (7c)

  • Compound Description: This compound is an optimized derivative of compound 6a, developed to enhance EL inhibition using high-density lipoprotein (HDL) as a substrate (EL IC50 = 148 nM, ELHDL IC50 = 218 nM) and improve pharmacokinetic properties. Despite showing promising in vitro activity, it failed to increase HDL-cholesterol levels in vivo.

1,4,5,7-Tetrahydro-2,5-ethano-2H-azocino[4,3-b]indol-6(3H)-one (2)

  • Compound Description: This compound possesses the ring skeleton of apparicine, a naturally occurring indole alkaloid. It was synthesized via a Mannich-type cyclization of an indol-2-yl piperidin-4-yl ketone acetal.

2-Phenyl-4-quinolinecarboxamides

  • Compound Description: This class of compounds represents a novel group of potent and selective non-peptide competitive antagonists for the human neurokinin-3 (NK-3) receptor. Their discovery arose from the need for metabolically stable and effective NK-3 receptor antagonists, unlike the previously identified peptidic ones.

(S)-N-methyl-N-[4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl] benzamide (SR48968)

  • Compound Description: This compound is a selective neurokinin-2 (NK-2) receptor antagonist with moderate affinity for NK-3 receptors. It was used as a starting point for developing the NK-3 receptor antagonist SR142801.

1-(2,4-dichlorophenyl)-1H-pyrazoles

  • Compound Description: This class of pyrazole derivatives was investigated for their affinity towards the cannabinoid CB1 receptor. These compounds are structurally analogous to rimonabant, a known CB1 receptor antagonist. Among the series, the 3-carboxamide-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole demonstrated the most promising activity, displacing approximately 100% of [3H]rimonabant in binding assays.

N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide (BD 1008)

  • Compound Description: BD 1008 is a σ1-receptor antagonist that has been shown to block the locomotor-stimulant effects of cocaine.

Properties

CAS Number

379238-57-0

Product Name

1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one

IUPAC Name

1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone

Molecular Formula

C19H22Cl2N2O

Molecular Weight

365.3

InChI

InChI=1S/C19H22Cl2N2O/c1-13-10-16(19(24)12-22-8-4-3-5-9-22)14(2)23(13)15-6-7-17(20)18(21)11-15/h6-7,10-11H,3-5,8-9,12H2,1-2H3

InChI Key

FNUOKXXTRZTJGG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)CN3CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.